[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea
Description
The compound [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea (hereafter referred to as Compound A) is a thiourea derivative featuring a benzylidene amino group connected to a dimethylhydrazin-1-ylidene substituent. Its structure is characterized by:
- A thiourea core (–NH–CS–NH–).
- A (Z)-configured imine linkage (–CH=N–) connecting the thiourea to a phenyl ring.
- An (E)-configured dimethylhydrazin-1-ylidene group (–N=N–C(CH₃)₂) at the para position of the phenyl ring.
Properties
Molecular Formula |
C11H15N5S |
|---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
[(E)-[4-[(Z)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7+,14-8- |
InChI Key |
POSHFQGLPYBQSZ-GUZOQHLSSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea typically involves the condensation of 4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of thiourea derivatives, including [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea, often involves large-scale batch or continuous processes. These processes utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiourea derivatives, including the compound of interest, exhibit promising anticancer properties. For instance, studies have shown that similar thiourea analogues can target tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. These compounds demonstrated significant cytotoxic effects on various cancer cell lines, including MDA-MB 231 (breast cancer) and other tumor types .
Mechanism of Action
The proposed mechanism involves the inhibition of TACE activity, leading to reduced levels of pro-inflammatory cytokines that promote tumor growth. The structural features of thioureas allow them to interact effectively with the enzyme's active site, enhancing their potential as therapeutic agents .
Coordination Chemistry
Ligand Properties
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea can function as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has been documented in various studies. For example, the incorporation of thioureas into metal complexes can enhance their catalytic properties and stability .
Crystal Structure Studies
Recent investigations into the crystal structures of related thiourea compounds reveal insights into their bonding interactions and conformational flexibility. These studies provide a foundation for understanding how such compounds can be utilized in designing new materials with specific functionalities .
Antimicrobial and Antioxidant Activities
In addition to anticancer properties, thiourea derivatives have been tested for antimicrobial and antioxidant activities. Compounds similar to [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .
Synthesis and Characterization
The synthesis of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea typically involves multi-step organic reactions that include hydrazine derivatives and isocyanates or isothiocyanates. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits TACE; effective against various cancer cell lines |
| Coordination Chemistry | Acts as a ligand; enhances stability and catalytic properties in metal complexes |
| Antimicrobial Activity | Effective against bacterial strains like Staphylococcus aureus and Escherichia coli |
| Synthesis Techniques | Involves multi-step organic reactions; characterized using NMR and X-ray crystallography |
Mechanism of Action
The mechanism of action of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to form strong hydrogen bonds with the active site of the enzyme, thereby preventing the hydroxylation of monophenols and subsequent melanin synthesis . The compound’s antibacterial and anticancer activities are believed to result from its interaction with cellular proteins and DNA, leading to disruption of essential cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound B : [(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}phenoxy)propoxy]phenyl}methylidene)amino]thiourea ()
- Molecular Formula : C₁₉H₂₂N₆O₂S₂ (vs. C₁₂H₁₆N₆S for Compound A).
- Key Differences: Incorporates a phenoxypropoxy chain instead of a dimethylhydrazin-1-ylidene group. Exhibits a monoclinic crystal system (space group C2/c) with unit cell dimensions a = 19.3941 Å, b = 12.7110 Å, c = 10.1450 Å, β = 103.306° .
- Synthesis : Microwave-assisted condensation in DMF with acetic acid, contrasting with the likely hydrazine-based Schiff base formation for Compound A.
Compound C : 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea ()
- Molecular Formula : C₁₆H₁₅N₃OS.
- Key Differences :
Compound D : TAS (N-[(E)-1-(2-thienyl)methylidene]-N-{4-[(4-{[(Z)-1-(2-thienyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine) ()
Crystallographic and Electronic Properties
Biological Activity
The compound [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the 2,2-dimethylhydrazin-1-ylidene moiety suggests potential reactivity with biological targets, particularly in cancer therapy.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing hydrazine derivatives exhibit significant antitumor activity. For instance, dimethylhydrazine is known to act as a potent carcinogen and has been utilized in experimental models to induce colon tumors in rodents . The mechanism behind this activity often involves DNA methylation, leading to mutations and subsequent tumor development.
Case Study: Induction of Colon Tumors
In a study involving CF1 mice treated with 1,2-dimethylhydrazine , it was observed that over 83% developed visible colonic neoplasms after a series of injections. The tumors ranged from benign polyps to malignant adenocarcinomas, highlighting the compound's strong carcinogenic potential .
| Treatment Type | Dosage (mg/kg) | Tumor Incidence (%) | Tumor Type |
|---|---|---|---|
| Subcutaneous | 20 | 83 | Colonic Neoplasms |
| Gavage | 30 | 100 | Various Tumors |
The biological activity of thiourea derivatives often involves:
- DNA Interaction : Thioureas can interact with nucleophilic sites on DNA, leading to alkylation and subsequent mutagenesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress, contributing to cellular damage and apoptosis in cancer cells .
Safety and Toxicology
Given the known toxicity associated with hydrazine derivatives, including carcinogenicity and potential organ damage (particularly liver and kidneys), safety assessments are crucial. Exposure limits should be strictly adhered to in laboratory settings due to the compound's hazardous nature .
Toxicity Profile
| Toxicological Endpoint | Observed Effect |
|---|---|
| Carcinogenicity | Positive (induction of tumors in animal models) |
| Genotoxicity | Suspected (DNA methylation activity) |
| Organ Toxicity | Liver and kidney damage reported |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via condensation reactions involving thiourea derivatives and hydrazone intermediates. For example, hydrazones can be prepared by reacting 4-formylphenylhydrazines with 2,2-dimethylhydrazine under reflux in ethanol. Subsequent condensation with thiourea in acidic conditions (e.g., glacial acetic acid) yields the target compound . Optimization includes temperature control (70–80°C), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., piperidine for imine formation). Monitoring via TLC and recrystallization in ethanol can enhance purity and yield (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : H NMR (DMSO-) identifies key protons: aromatic signals (δ 7.2–7.8 ppm), hydrazone CH=N (δ 8.9–9.1 ppm), and thiourea NH (δ 10.0–10.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with hydrazone-thiourea linkages .
- IR : Stretching vibrations for C=S (1200–1250 cm) and C=N (1600–1650 cm) validate functional groups .
Discrepancies between experimental and theoretical data (e.g., shifted NH peaks due to hydrogen bonding) are resolved by comparing crystallographic data or computational models (DFT calculations) .
Advanced Research Questions
Q. How can X-ray crystallography address challenges in resolving structural disorder or twinning in this compound’s crystal lattice?
- Methodological Answer : The compound’s hydrazone and thiourea moieties often induce conformational flexibility, leading to disordered regions. Using SHELXL (via the SHELX suite), partial occupancy refinement and restraints (e.g., SIMU/DELU) can model disordered atoms . For twinned crystals (common in hydrazone derivatives), the HKLF 5 format in SHELXL enables twin law refinement (e.g., two-fold rotation). High-resolution data (≤ 0.8 Å) and iterative refinement cycles reduce residual density errors .
Q. What strategies are employed to analyze conflicting biological activity data across studies, particularly regarding antimicrobial efficacy?
- Methodological Answer : Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and internal controls (e.g., ciprofloxacin for bacteria) improve reproducibility . Structure-activity relationship (SAR) studies can clarify discrepancies: substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may enhance activity against Gram-positive vs. Gram-negative strains . Meta-analyses of dose-response curves and molecular docking (e.g., with bacterial dihydrofolate reductase) provide mechanistic insights .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, reducing logP (e.g., via polar substituents) may enhance aqueous solubility .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding stability with target proteins (e.g., fungal lanosterol demethylase). Hydrogen bond occupancy analysis identifies critical interactions for lead optimization .
- QSAR Models : 2D/3D descriptors (e.g., topological polar surface area) correlate with bioavailability. Cross-validation (leave-one-out) ensures model robustness .
Experimental Design & Data Contradiction Analysis
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Known inhibitors (e.g., allopurinol for xanthine oxidase) validate assay conditions .
- Negative Controls : Solvent-only (e.g., DMSO) and enzyme-free reactions isolate compound-specific effects.
- Pre-incubation Studies : Time-dependent inhibition is assessed by pre-incubating the compound with the enzyme before substrate addition. IC shifts indicate irreversible binding .
Conflicting inhibition data (e.g., IC variability) are addressed by normalizing to protein concentration (Bradford assay) and verifying enzyme activity post-treatment .
Q. How are synthetic byproducts characterized, and what steps mitigate their formation?
- Methodological Answer : Byproducts (e.g., unreacted thiourea or oxidized hydrazones) are identified via HPLC-MS. Gradient elution (acetonitrile/water + 0.1% formic acid) resolves peaks, with UV detection at 254 nm . Mitigation strategies include:
- Inert Atmosphere : N or Ar prevents hydrazone oxidation during synthesis .
- Catalyst Screening : ZnCl or Bi(OTf) improves regioselectivity in imine formation, reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
